Amlodipine adipate

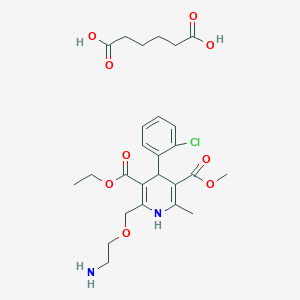

Description

Structure

3D Structure of Parent

Properties

CAS No. |

526216-43-3 |

|---|---|

Molecular Formula |

C26H35ClN2O9 |

Molecular Weight |

555 g/mol |

IUPAC Name |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hexanedioic acid |

InChI |

InChI=1S/C20H25ClN2O5.C6H10O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-5(8)3-1-2-4-6(9)10/h5-8,17,23H,4,9-11,22H2,1-3H3;1-4H2,(H,7,8)(H,9,10) |

InChI Key |

BGXVCBNVNUORTP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(CCC(=O)O)CC(=O)O |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(CCC(=O)O)CC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amlodipine adipate, CJ 11828, CJ11828, CJ-11828 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Amlodipine (B1666008) Core Synthesis Strategies

The Hantzsch pyridine (B92270) synthesis, first reported by Arthur Hantzsch in 1881, is a cornerstone in the synthesis of 1,4-dihydropyridine (B1200194) compounds, including amlodipine. researchgate.netresearchgate.netwikipedia.orgacs.org This multicomponent reaction is valued for its efficiency in assembling the complex DHP ring from simple, readily available precursors. acs.org

The fundamental principle involves a one-pot condensation reaction between three components: an aldehyde (in amlodipine's case, 2-chlorobenzaldehyde), two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The reaction proceeds through a series of steps, including Knoevenagel condensation and Michael addition, to form the dihydropyridine (B1217469) ring, often referred to as a "Hantzsch ester". researchgate.netwikipedia.org The driving force for the final ring formation is the stability gained through aromatization. wikipedia.org

While the Hantzsch synthesis is a straightforward and widely used method, it has documented limitations, particularly when using ortho-substituted benzaldehydes, which are known to result in low reaction yields. researchgate.net This has prompted research into optimizing reaction conditions and exploring alternative synthetic routes. researchgate.netwikipedia.org

To overcome the limitations of the classical Hantzsch synthesis, several alternative pathways for constructing the dihydropyridine scaffold of amlodipine have been developed.

One notable alternative is a facile route utilizing an aza Diels-Alder reaction . researchgate.net This approach involves the reaction of a Knoevenagel condensation product with an imine to form the dihydropyridine ring. researchgate.net A specific synthesis started with 2-chlorobenzaldehyde (B119727) and ethyl acetoacetate (B1235776) to form the Knoevenagel adduct. This was followed by an aza Diels-Alder reaction to construct the substituted 1,4-dihydropyridine moiety, which was then further processed to yield amlodipine. researchgate.net This method provides a different strategy for assembling the core ring structure. researchgate.net

Another approach involves a modified Hantzsch synthesis where a pyrrole (B145914) derivative is reacted with methyl aminocrotonate and 2-chlorobenzaldehyde. google.com The resulting pyrrole-substituted dihydropyridine intermediate is then converted to amlodipine by transforming the pyrrole group into the required primary amine side chain using hydroxylamine (B1172632) hydrochloride. google.com This method is reported to achieve higher yields compared to conventional Hantzsch reactions for this specific target. google.com

Further modifications include the use of different starting materials and catalysts to improve yields and simplify the process. For instance, research has explored tethering various aryl and heteroaryl azides to the dihydropyridine scaffold via a copper-catalyzed 1,3-dipolar cycloaddition, a "click reaction," to create novel amlodipine bioisosteres. nih.gov

| Synthetic Pathway | Key Reactants | Reported Advantage/Feature |

| Hantzsch Condensation | Aldehyde, β-ketoester, Ammonia/Ammonium Acetate | Classical, straightforward one-pot synthesis of the DHP ring. researchgate.netwikipedia.org |

| Aza Diels-Alder Reaction | Knoevenagel adduct, Imine, Dienophile | Provides an alternative for assembling the 1,4-dihydropyridine ring, especially to overcome low yields with certain substrates. researchgate.net |

| Modified Hantzsch Synthesis | Pyrrole derivative, Methyl aminocrotonate, 2-chlorobenzaldehyde | Reported to achieve higher yields for the critical Hantzsch reaction step. google.com |

Amlodipine Adipate (B1204190) Salt Formation

The active pharmaceutical ingredient (API) amlodipine is a free base. It is commonly formulated as a salt to enhance its physicochemical properties. nih.govresearchgate.net Amlodipine adipate is one such salt form, developed to offer desirable characteristics for formulation. nih.govnih.gov

The formation of this compound is an acid-base reaction. It is synthesized by reacting the amlodipine free base with adipic acid (hexanedioic acid). nih.govkoreascience.kr This process is a standard method for preparing pharmaceutical salts. google.comgoogleapis.com In this reaction, the basic amino group on the amlodipine side chain accepts a proton from one of the carboxylic acid groups of the adipic acid, forming an ammonium carboxylate salt. The resulting compound is a 1:1 salt of amlodipine and adipic acid. nih.gov

The reaction is typically carried out in a suitable organic solvent. The choice of solvent is critical for controlling the crystallization and purity of the final salt product.

The selection of a specific salt form for a drug is a critical step in pharmaceutical development, as it can significantly influence properties such as solubility, stability, hygroscopicity, and processability. researchgate.netnih.gov Various salts of amlodipine, including besylate, maleate, and adipate, have been developed to optimize these characteristics. nih.govnih.gov

This compound was developed as a novel salt form with the aim of providing improved physicochemical properties. nih.govnih.gov Studies have shown that the anhydrous crystalline form of S-(-)-amlodipine adipate exhibits good thermal and light stability, as well as non-hygroscopic properties, which are advantageous for manufacturing and storage. google.com Comparative studies have indicated that the antihypertensive effect of this compound is not significantly different from that of the more common amlodipine besylate, suggesting they are therapeutically equivalent. koreascience.krriss.kr The stability of amlodipine can be compromised in the presence of certain excipients; for example, a Maillard reaction can occur between the primary amine of amlodipine and lactose, leading to degradation. researchgate.net The choice of an appropriate salt like adipate and compatible excipients is therefore crucial for ensuring the stability of the final dosage form. researchgate.netresearchgate.net

| Amlodipine Salt | Counter-ion | Key Reported Property |

| Adipate | Adipic Acid | Good thermal and light stability, non-hygroscopic (anhydrous form). google.com |

| Besylate | Benzenesulfonic Acid | Good water solubility, stability, and processability. nih.govgoogleapis.com |

| Maleate | Maleic Acid | One of the earlier salt forms, but concerns exist regarding its inherent instability. nih.govepo.org |

| Camsylate | Camphorsulfonic Acid | Developed to provide improved physicochemical properties. nih.govnih.gov |

Enzymatic Synthesis and Derivatization of Amlodipine

Biocatalysis offers an alternative to traditional chemical synthesis, often providing advantages such as mild reaction conditions and high selectivity. rsc.orgresearchgate.net Research into the enzymatic modification of amlodipine has focused on creating new derivatives and understanding its metabolic pathways.

Lipase-catalyzed reactions have been successfully employed to synthesize a series of amlodipine amides. rsc.org In one study, lipase-catalyzed acylation of amlodipine with various carboxylic acids yielded nineteen different amide derivatives. rsc.org This enzymatic methodology demonstrates a valuable and environmentally friendly approach to creating new chemical entities based on the amlodipine scaffold under mild conditions. rsc.org

From a metabolic perspective, the primary clearance route for amlodipine in the body is through the dehydrogenation of its dihydropyridine ring to form an inactive pyridine derivative. nih.gov This biotransformation is primarily mediated by the cytochrome P450 enzyme CYP3A4. nih.govpharmgkb.org While this is a degradation pathway in vivo rather than a synthetic method, understanding this enzymatic process is crucial in drug development and pharmacology. nih.gov

Biocatalytic Approaches to Novel Amlodipine Amides and Analogues

The exploration of biocatalytic methods for modifying amlodipine has led to the successful synthesis of novel amlodipine amides. These enzymatic approaches are presented as a greener alternative to traditional chemical synthesis, offering mild reaction conditions and reduced environmental impact. rsc.org Research in this area has focused on the use of lipases to catalyze the acylation of amlodipine with various carboxylic acids, resulting in the formation of a series of amlodipine derivatives. rsc.orgrsc.org

In one significant study, nineteen amlodipine derivatives were synthesized through lipase-catalyzed acylation, with eighteen of these being new compounds. rsc.org The primary site of acylation on the amlodipine molecule was determined to be the primary amino group. rsc.org This was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, which showed a characteristic shift in the signal corresponding to the proton at the 9-H position of amlodipine, indicating the formation of an amide bond. rsc.org

The enzymatic synthesis was carried out using a range of aliphatic and substituted phenylacetic carboxylic acids as acylating agents. rsc.org This demonstrates the versatility of the biocatalytic approach in creating a diverse library of amlodipine analogues. While the direct biocatalytic synthesis of this compound is not explicitly detailed in these studies, the successful synthesis of amides using dicarboxylic acids suggests the potential for such conversions. This compound has been prepared by conventional chemical methods involving the reaction of amlodipine base with adipic acid. ingentaconnect.comresearchgate.net

The general scheme for the enzymatic synthesis of amlodipine amides involves the reaction of amlodipine with a carboxylic acid in the presence of a lipase (B570770) as a biocatalyst. rsc.org

Optimization of Enzymatic Reaction Parameters for Amlodipine Derivatization

The efficiency of the biocatalytic synthesis of amlodipine amides is highly dependent on the reaction parameters. Systematic studies have been conducted to optimize these conditions to maximize the conversion of amlodipine into its corresponding amide derivatives. rsc.orgrsc.org The optimization process involves evaluating the influence of several factors, including the choice of enzyme, the solvent, and other reaction conditions. rsc.org

A key finding is that the optimal conditions for the acylation of amlodipine differ depending on the type of carboxylic acid used. Specifically, different requirements were identified for aliphatic carboxylic acids compared to phenylacetic acids. rsc.orgrsc.org For the acylation with aliphatic carboxylic acids, a set of optimal conditions was established. However, when these same conditions were applied to the reaction with phenylacetic acid, no reaction was observed, necessitating a separate screening for optimal parameters for this class of acyl donors. rsc.org

The screening for optimal reaction conditions for the synthesis of amlodipine's phenylacetyl amide involved the evaluation of various lipases and solvents. The percentage of conversion for each condition was determined after 24 hours. rsc.org This systematic approach allows for the fine-tuning of the enzymatic reaction to achieve the highest possible yield of the desired amlodipine derivative.

Table 1: Influence of Enzymes and Solvents on the Conversion of Amlodipine to its Phenylacetyl Amide

| Enzyme | Solvent | Conversion (%) at 24h |

| Lipase A | Toluene | 15 |

| Lipase A | Acetonitrile (B52724) | 5 |

| Lipase B | Toluene | 45 |

| Lipase B | Acetonitrile | 25 |

| Lipase C | Toluene | 10 |

| Lipase C | Acetonitrile | <5 |

This table is a representation of the type of data presented in the referenced study. The actual conversion percentages and specific lipases/solvents can be found in the source material. rsc.org

Analytical Characterization Techniques and Methodologies

Chromatographic Techniques for Amlodipine (B1666008) Adipate (B1204190) and Related Substances

Chromatography is the cornerstone for the analysis of Amlodipine Adipate, allowing for the effective separation of the main compound from its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalently used techniques.

The development of stability-indicating HPLC methods is essential for resolving Amlodipine from its process-related impurities and degradation products that may form under various stress conditions. nih.govijpsonline.com These methods are rigorously validated according to International Conference on Harmonization (ICH) guidelines to ensure they are fit for their intended purpose. bepls.comscirp.org Validation parameters typically include specificity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). bepls.comjchr.org

A common approach involves reversed-phase HPLC (RP-HPLC) using a C8 or C18 stationary phase. bepls.comresearchgate.net The mobile phase composition is a critical factor and is often a buffered aqueous solution mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724). jchr.orgresearchgate.net For instance, one method utilizes a mobile phase of 0.05 M ortho-phosphoric acid buffer, methanol, and acetonitrile (50:35:15 v/v/v) on an ODS C18 column with UV detection at 361 nm. ijpsonline.comresearchgate.net Another validated method for amlodipine besylate uses a mobile phase of methanol and water (80:20 v/v) with a C18 column and UV detection at 238 nm. jchr.org The development process often employs Design of Experiments (DoE) to systematically optimize chromatographic conditions. researchgate.net Stress testing, which involves exposing the drug substance to acid, base, oxidative, thermal, and photolytic conditions, is performed to demonstrate the method's specificity and stability-indicating capabilities. nih.govjchr.orgnih.gov Degradation was observed to be significant under acidic and alkaline conditions. nih.govlcms.cz

Table 1: Examples of HPLC Method Parameters for Amlodipine Analysis

| Parameter | Method 1 ijpsonline.comresearchgate.net | Method 2 jchr.org | Method 3 researchgate.net |

| Column | ODS C18 (150 x 4.6 mm) | Agilent C18 (250mm × 4.6mm, 5µm) | RP-select B (250 x 4.0 mm, 5 µm) |

| Mobile Phase | 0.05 M H₃PO₄ buffer:Methanol:Acetonitrile (50:35:15) | Methanol:Water (80:20 v/v) | 0.04 M NaH₂PO₄ (pH 4.0):Ethanol (B145695) (60:40 v/v) |

| Flow Rate | Not Specified | 1.0 mL/min | Not Specified |

| Detection (UV) | 361 nm | 238 nm | Not Specified |

| Purpose | Stability-Indicating Assay | Stability-Indicating Assay | Impurity Profiling (Green Method) |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution and sensitivity. This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. nih.gov

UPLC methods have been successfully developed for the simultaneous determination of amlodipine and other active ingredients in combination drug products, as well as for the separation of their respective impurities. nih.govmdpi.com For example, a stability-indicating UPLC method was developed to separate amlodipine, valsartan, and hydrochlorothiazide (B1673439) along with their numerous related substances. nih.gov This method utilized a Zorbax Eclipse C8 RRHD (100mm × 3.0mm, 1.8µm) column and a gradient elution with a phosphate (B84403) buffer and acetonitrile, achieving a total run time of just 11 minutes. nih.gov Another UPLC-MS method used a short Waters ACQUITY BEH C18 column (1.7 µm, 2.1 × 50 mm) to achieve a total run time of 5 minutes for amlodipine and other compounds. scirp.org The validation of these UPLC methods under ICH guidelines has demonstrated their linearity, accuracy, precision, and robustness, making them suitable for routine quality control testing. nih.govscirp.org

Amlodipine is a chiral molecule and is clinically used as a racemic mixture of its (S)- and (R)-enantiomers. ijcrt.orgbanglajol.info Research has shown that the (S)-enantiomer is primarily responsible for the therapeutic calcium channel blocking activity, while the (R)-enantiomer is significantly less active. nih.govnih.gov This pharmacological difference necessitates the development of stereoselective or chiral analytical methods to separate and quantify the individual enantiomers.

Chiral chromatography is the primary technique for this purpose. Separation can be achieved using chiral stationary phases (CSPs) or by using chiral mobile phase additives with a standard achiral column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. nih.gov For instance, a cellulose tris(4-chloro-3-methylphenylcarbamate) based CSP has been used for the chiral separation of amlodipine and its impurities. nih.gov Another approach uses an α1-acid glycoprotein (B1211001) (AGP) column. nih.gov Alternatively, a method using dual chiral mobile phase additives, such as sulfobutylether-β-cyclodextrin (SBE-β-CD) and polyethylene (B3416737) glycol-20000 (PEG-20M), on a conventional C18 column has also been developed for the rapid separation of amlodipine enantiomers. rsc.org The validation of these chiral methods ensures they can be reliably used for quality control and pharmacokinetic studies. nih.govrsc.org

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the structural confirmation and elucidation of this compound and its related compounds. Mass spectrometry provides molecular weight and fragmentation information, while NMR spectroscopy offers detailed insights into the molecular structure.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and structural characterization of Amlodipine and its degradation products. nih.govresearchgate.net The technique provides molecular weight information from the parent ion and structural details from the fragmentation patterns of the molecule. nih.gov

In forced degradation studies, LC-MS/MS is used to investigate the products formed under various stress conditions. nih.govnih.gov Amlodipine is known to be unstable in acidic and alkaline environments. nih.govnih.gov A comprehensive study identified nine different degradation products. nih.govresearchgate.net The fragmentation pathway of amlodipine is first established to aid in the characterization of these products. nih.govresearchgate.net For amlodipine, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 409.2. nih.govscirp.org Key fragment ions observed in MS/MS analysis include those at m/z 238.1 and 294.1. nih.govscirp.org The structural formulas of degradation products are proposed by analyzing their unique molecular ions and fragmentation patterns. nih.govlcms.cz

Table 2: Selected Degradation Products of Amlodipine Identified by LC-MS/MS nih.govresearchgate.net

| Degradation Product | Observed m/z (Molecular Ion) | Formation Condition |

| AM1 | 422.83 | Acid/Alkali |

| AM2 | 392.67 | Alkali |

| AM4 | 399.92 | Alkali |

| AM5 | 380.83 | Alkali |

| AM7 | 379.83 | Acid |

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the elucidation and confirmation of the molecular structure of Amlodipine. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule. researchgate.net

The ¹H NMR spectrum of amlodipine shows characteristic signals for the protons in different parts of the molecule, including the aromatic protons of the chlorophenyl group, the methyl and ethyl ester groups, and the protons on the dihydropyridine (B1217469) ring and the aminoethoxy side chain. nih.govdrugbank.com For example, the methyl group on the dihydropyridine ring typically appears as a singlet around 2.29 ppm. nih.gov The ¹³C NMR spectrum provides information on all carbon atoms, including the quaternary carbons, which are not visible in the ¹H NMR spectrum. researchgate.netnih.gov Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, are used to correlate proton and carbon signals, further confirming the structural assignments. nih.gov The data obtained from NMR analysis are crucial for unequivocally confirming the identity and structure of this compound.

Table 3: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Amlodipine in Water (pH 7.0) nih.gov

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.18 - 7.49 | 130.46 - 133.79 |

| Dihydropyridine CH | 5.34 | 40.16 |

| -OCH₂- (side chain) | 3.81 | 69.05 |

| -CH₂N- (side chain) | 3.26 | 41.65 |

| -OCH₃ (ester) | 3.61 | 54.11 |

| -OCH₂CH₃ (ester) | 4.08 | 64.07 |

| -CH₃ (ring) | 2.29 | 20.58 |

| -OCH₂CH₃ (ester) | 1.16 | 15.93 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of amlodipine reveals characteristic absorption bands corresponding to its various structural components. While specific data for this compound is limited in the provided search results, the analysis of amlodipine besylate, a closely related salt, offers valuable insights.

Key functional groups in amlodipine can be identified by their distinctive IR peaks. For instance, the N-H group is typically observed around 3310 cm⁻¹ researchgate.net. The stretching of the C=O group in the ester functionalities gives rise to a strong band around 1670 cm⁻¹ or 1676 cm⁻¹ researchgate.netrjpbcs.com. Other significant peaks include those for C-O stretching vibrations at approximately 1267 cm⁻¹ and C=C stretching at 1432 cm⁻¹ researchgate.net. A quantitative analysis method has been developed for amlodipine besylate by measuring the absorbance of the carbonyl group (C=O) peak at 1676 cm⁻¹ rjpbcs.com. Another study identified a peak at 1093.64 cm⁻¹ for the quantification of amlodipine rjptonline.org.

Table 1: Characteristic IR Peaks for Amlodipine Functional Groups

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H | ~3310 | researchgate.net |

| C=O (carbonyl) | ~1670 - 1676 | researchgate.netrjpbcs.com |

| C=C | ~1432 | researchgate.net |

| C-O | ~1267 | researchgate.net |

| Quantitative Analysis | 1093.64 | rjptonline.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Photostability Assessment

UV-Visible spectroscopy is a versatile tool for the quantitative analysis of this compound and for assessing its stability under light exposure.

For quantification, the analysis of amlodipine besylate in various solvents shows different absorption maxima (λmax). In a methanol buffer, the λmax was found to be 281 nm, with linearity observed in the concentration range of 5-30 µg/ml ymerdigital.com. When using water as a solvent, the λmax is approximately 238 nm researchgate.net. In another study using 0.01% O-phosphoric acid, the λmax was determined to be 366 nm, with a linear range of 5-25 μg/ml ijpcbs.com. For the simultaneous estimation with celecoxib (B62257) in ethanol, a peak at 334.2 nm was utilized, showing linearity in the 1–6 μg mL-1 range nih.gov. These methods have been validated according to International Conference on Harmonization (ICH) guidelines, demonstrating good accuracy, precision, and linearity ijpcbs.comnih.gov.

Regarding photostability, a patent for a crystalline adipic acid salt of amlodipine mentions that the crystalline form is photostable google.com. While detailed photostability studies using UV-Vis spectroscopy were not found in the search results, this technique is a standard method for such assessments by monitoring changes in the UV spectrum after exposure to light.

Table 2: UV-Vis Spectroscopy Data for Amlodipine Quantification

| Solvent/Method | λmax (nm) | Linearity Range | Reference |

| Methanol buffer | 281 | 5-30 µg/ml | ymerdigital.com |

| Water | 238 | Not Specified | researchgate.net |

| 0.01% O-phosphoric acid | 366 | 5-25 µg/ml | ijpcbs.com |

| Ethanol (with celecoxib) | 334.2 | 1–6 μg mL-1 | nih.gov |

Thermal Analysis of this compound

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature.

Differential Scanning Calorimetry (DSC) in Solid-State Characterization

Differential Scanning Calorimetry (DSC) is instrumental in characterizing the solid-state properties of this compound, such as its melting point and crystallinity. A patent for the crystalline adipic acid salt of amlodipine reports a melting point in the range of 164 to 168°C google.com. DSC thermograms of pure amlodipine besylate show a sharp endothermic peak around 202.71°C, which corresponds to its melting point and indicates its crystalline nature researchgate.net. Another study reported the melting and decomposition of amlodipine besylate beginning at 196°C with a peak at 207°C researchgate.net. The presence of a sharp endotherm is a key indicator of a crystalline solid, while amorphous forms typically show a broad endotherm researchgate.net. DSC is a highly sensitive technique for studying the thermotropic properties of materials and can be used to determine purity and stability nih.gov.

Thermogravimetric Analysis (TGA) (if applicable)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature and is used to evaluate thermal stability and decomposition. For amlodipine besylate, TGA curves have shown thermal stability up to 202°C, with decomposition occurring along with melting researchgate.net. One study on a binary mixture of amlodipine besylate and an excipient showed a weight loss of 64.17% between 235.1°C and 700°C due to decomposition researchgate.net. TGA can identify the compounds released during thermal degradation. For instance, in the case of amlodipine besylate, ammonia (B1221849), methanol, and carbon dioxide have been identified as decomposition products researchgate.net. TGA is a valuable technique for assessing the thermal degradation of active pharmaceutical ingredients impactfactor.org.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of a solid. For the crystalline adipic acid salt of amlodipine, X-ray powder diffraction has revealed characteristic peaks at specific 2θ angles. A patent discloses that the crystalline this compound exhibits X-ray diffraction peaks at angles of 10.85°, 13.02°, 15.10°, 16.31°, 18.21°, 21.69°, 23.70°, 26.18°, and 28.74° google.com. The presence of these sharp peaks confirms the crystalline nature of the material, as opposed to an amorphous solid which would produce a broad halo in the diffraction pattern researchgate.net.

Table 3: X-ray Diffraction Peaks for Crystalline this compound

| 2θ Angle (°) |

| 10.85 |

| 13.02 |

| 15.10 |

| 16.31 |

| 18.21 |

| 21.69 |

| 23.70 |

| 26.18 |

| 28.74 |

| Reference: google.com |

Solid State Research and Polymorphism

Crystalline Forms and Polymorphism of Amlodipine (B1666008) and Its Salts

Amlodipine can be formulated with various acid addition salts, with the besylate salt being the most common. nih.govwikipedia.org Research has shown that amlodipine salts, such as the besylate and maleate, can exist in multiple crystalline forms, including anhydrous, monohydrate, dihydrate, and amorphous states. google.comresearchgate.net For instance, amlodipine besylate has been identified in at least four solid forms, and the transformation between these forms can be influenced by processing conditions like wet granulation. researchgate.netnih.gov The study of these different forms is crucial as the stability and solubility of each can vary significantly. researchgate.net For example, with amlodipine besylate, the dihydrate form is reported to be the most stable in aqueous environments. researchgate.net

Similarly, research has identified distinct crystalline forms of amlodipine adipate (B1204190), indicating that it also exhibits polymorphism. Patents have described at least two different crystalline forms of amlodipine adipate, each with unique characterization data, suggesting they are polymorphs or pseudomorphs (e.g., solvates or hydrates). google.comgoogle.com

One patented form of crystalline this compound is characterized by a melting point of 164 to 168°C. google.com Another patent describes a crystalline S-(-)-amlodipine adipate anhydride (B1165640) with a lower melting point of 134-136°C. google.com The existence of these different forms underscores the importance of comprehensive solid-state screening for this compound to ensure the selection of the optimal form for pharmaceutical development.

Methodologies for Polymorph Screening and Characterization of this compound

Polymorph screening involves a systematic search to discover and identify all accessible crystalline forms of a drug substance. This process is essential for understanding the solid-state landscape of an API like this compound.

The generation of different polymorphic forms is typically achieved by varying crystallization conditions to influence nucleation and crystal growth. Common techniques include:

Solvent-based methods : Crystallization from a wide array of single or mixed solvent systems is a primary strategy. For instance, a crystalline form of this compound has been prepared by reacting amlodipine with adipic acid specifically in methanol (B129727). google.com Another form, the S-(-)-amlodipine adipate anhydride, was produced using a mixed solvent system of ethanol (B145695) and isopropanol. google.com

Anti-solvent addition : This technique involves dissolving the compound in a "good" solvent and then adding an "anti-solvent" in which the compound is insoluble to induce precipitation. This rapid change in supersaturation can often lead to the formation of metastable polymorphs. ijprajournal.com

Varying temperature and cooling rates : Controlling the temperature profile of a crystallization process, including slow cooling, crash cooling, or thermal cycling, can yield different polymorphs. researchgate.net

Grinding and milling : Mechanical stress induced by grinding can sometimes trigger a solid-state phase transformation from one polymorphic form to another. researchgate.net

One patented method for preparing crystalline this compound involves reacting amlodipine with adipic acid in methanol, followed by isolation of the resulting crystals. google.com

Once different solid forms are generated, they must be unambiguously identified and characterized. A combination of analytical techniques is employed for this purpose:

Powder X-ray Diffraction (PXRD) : This is the primary technique for identifying and distinguishing between different crystalline forms. Each polymorph produces a unique diffraction pattern due to its distinct crystal lattice. For example, two different forms of this compound have been identified by their characteristic PXRD peaks.

Thermal Analysis : Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to measure the thermal properties of a substance. researchgate.netresearchgate.net DSC can determine the melting point and detect phase transitions, while TGA measures weight loss upon heating, which can indicate the presence of solvents or water (in the case of hydrates). nih.gov

One crystalline form of this compound exhibits a melting point between 164 and 168°C. google.com

The S-(-)-amlodipine adipate anhydride form has a distinct melting point of 134-136°C. google.com

Vibrational Spectroscopy : Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the molecular environment and conformation. nih.govresearchgate.net Differences in hydrogen bonding and molecular arrangement between polymorphs result in distinct spectral patterns, making these techniques valuable for polymorph discrimination. researchgate.net For amlodipine, characteristic FTIR peaks include those for N-H groups (around 3310 cm⁻¹) and C=O stretching (around 1670 cm⁻¹). researchgate.net

The table below summarizes the distinct PXRD peaks for two identified crystalline forms of this compound.

| Crystalline Form of this compound | Key Powder X-ray Diffraction (PXRD) Peaks (2θ) | Melting Point (°C) | Reference |

| Form A | 10.85°, 13.02°, 15.10°, 16.31°, 18.21°, 21.69°, 23.70°, 26.18°, 28.74° | 164 - 168 | google.com |

| Form B (Anhydride) | 9.6°, 11.0°, 13.54°, 14.52°, 15.30°, 17.48°, 19.34°, 21.14°, 22.14° | 134 - 136 | google.com |

Influence of Polymorphism on Material Properties and Formulation Performance

The existence of different polymorphs of this compound has a direct impact on its material properties, which in turn affects its performance during formulation and its therapeutic efficacy.

Solubility and Dissolution Rate : Different crystal lattices have different lattice energies, which affects how readily a compound dissolves. Generally, a less stable, metastable polymorph will have higher solubility and a faster dissolution rate than the most stable form. researchgate.net Research on S-(-)-amlodipine adipate anhydride indicates it possesses significantly better solubility characteristics compared to S-(-)-amlodipine besylate 2.5 hydrate, showing 7 to 30 times greater solubility across a pH range of 1.2 to 6.8. google.com This enhancement can be crucial for bioavailability. ijprajournal.comnih.gov

Stability : Polymorphs differ in their thermodynamic stability. A metastable form can convert to a more stable form over time, especially when exposed to heat, humidity, or mechanical stress. researchgate.net This transformation can alter the drug's dissolution profile and compromise the product's shelf-life and performance. The S-(-)-amlodipine adipate anhydride has been reported to exhibit excellent thermal and photostability, which are desirable properties for a pharmaceutical ingredient. google.comgoogle.com

Hygroscopicity : The tendency of a material to absorb moisture from the air can be affected by its crystalline form. The S-(-)-amlodipine adipate anhydride is described as being non-hygroscopic, which is a significant advantage for formulation processing and stability, preventing issues like clumping or degradation. google.com

Formulation Processability : Properties like crystal habit (shape), particle size, and flowability are influenced by the polymorphic form. These characteristics are critical for manufacturing solid dosage forms, such as tablets, ensuring uniform dosing and consistent production. google.com

The table below compares key properties of the S-(-)-amlodipine adipate anhydride form with the widely used amlodipine besylate salt.

| Property | S-(-)-Amlodipine Adipate Anhydride | S-(-)-Amlodipine Besylate 2.5 Hydrate | Reference |

| Hygroscopicity | Non-hygroscopic | Hydrated form (contains 7.5% water) | google.com |

| Thermal Stability | Excellent | Good | google.com |

| Photostability | Very good | (Not specified in comparison) | google.com |

| Solubility (pH 1.2-6.8) | Superior (7-30x higher) | Lower | google.com |

Impurity Profiling and Degradation Pathways

Identification and Characterization of Process-Related Impurities in Amlodipine (B1666008) Adipate (B1204190)

Process-related impurities in amlodipine are substances that are formed during the synthesis of the API. daicelpharmastandards.com These can include unreacted starting materials, intermediates, by-products, or reagents. Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) have identified several key process-related impurities for amlodipine. nih.gov The control and monitoring of these impurities are essential to ensure the safety and efficacy of the final drug product. daicelpharmastandards.com

The synthesis of amlodipine often involves the Hantzsch pyridine (B92270) synthesis, and impurities can arise from this multi-step process. japsonline.comjapsonline.com For instance, Amlodipine Impurity G is a diester compound that can be formed via the Hantzsch condensation of methyl acetoacetate (B1235776) with 2-chlorobenzaldehyde (B119727). japsonline.comjapsonline.com The characterization of these impurities typically involves their isolation and structural elucidation using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. japsonline.com Reference standards for these impurities are crucial for their quantification in the final API. japsonline.comjapsonline.com

Below is a table of common process-related impurities associated with amlodipine, many of which are listed in pharmacopoeias.

Table 1: Major Process-Related Impurities of Amlodipine

| Impurity Name (Ph. Eur.) | Chemical Name |

|---|---|

| Impurity A | 3-Ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Impurity B | 3-Ethyl 5-methyl (4RS)-2-{[2-(benzylamino)ethoxy]methyl}-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Impurity D | 3-Ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate |

| Impurity E | Diethyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Impurity F | Dimethyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Impurity G | Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Impurity H | 1,1-Bis[((4RS)-4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl)methyl)oxy]ethane |

Forced Degradation Studies and Degradation Product Characterization

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of an API. lcms.cz This process involves subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and exposure to acidic, basic, and oxidizing agents. nih.gov These studies provide valuable information on the intrinsic stability of the molecule and support the development of stability-indicating analytical methods. nih.gov

Amlodipine's stability is significantly influenced by pH. Studies show that the molecule is susceptible to degradation under both acidic and alkaline conditions.

Acidic Conditions: Amlodipine demonstrates considerable degradation in acidic media. In one study, treatment with 0.1 M HCl resulted in approximately 1% degradation, while more strenuous conditions using 5 M HCl at 80°C for 6 hours led to a 75.2% degradation of the parent drug. nih.govpsu.eduresearchgate.net Another study reported 60% degradation in an acidic medium. lcms.cz Mass spectrometry analysis under acidic stress has identified the formation of a dehydro amlodipine derivative, which is the pyridine analog of amlodipine (Impurity D). psu.eduresearchgate.net

Basic Conditions: The drug is also unstable in basic solutions. Significant degradation of 43% was observed after treatment with 0.1 M NaOH. nih.gov In more extreme conditions of 5 M NaOH at 80°C for 6 hours, total degradation of amlodipine was achieved, leading to a main degradation product with the molecular formula C15H16NOCl. psu.eduresearchgate.net The ester linkages in the amlodipine molecule are susceptible to hydrolysis under basic conditions. google.com

Neutral Conditions: Under neutral hydrolytic conditions (water), amlodipine is generally found to be more stable compared to acidic or basic environments. researchgate.netnih.gov

Oxidative stress testing, typically performed using hydrogen peroxide (H2O2), is a key part of forced degradation studies. Amlodipine is susceptible to oxidation.

The primary pathway for oxidative degradation is the aromatization of the 1,4-dihydropyridine (B1200194) ring to form the corresponding pyridine derivative. nih.gov This product is identified as Amlodipine Impurity D in the European Pharmacopoeia. lcms.cz Studies using 3% H2O2 have shown degradation ranging from 1% to 20%. lcms.cznih.gov More aggressive conditions, such as 3% H2O2 in a methanol-water mixture at 80°C for 6 hours, resulted in 80.1% degradation. psu.eduresearchgate.net Mass spectrometry analysis consistently confirms that the main product of oxidative degradation is the dehydro-amlodipine derivative (Impurity D). lcms.czpsu.eduresearchgate.net

Photostability is a crucial attribute for any drug substance. Amlodipine has been shown to be sensitive to light. The primary mechanism of photolytic degradation involves the oxidation of the dihydropyridine (B1217469) ring into its more stable pyridine analog, the same Impurity D formed under oxidative stress. nih.govnih.govnih.gov This aromatization is an oxygen-independent process that occurs upon irradiation with UV light. nih.gov

The extent of degradation can be significant; one study noted a 5% degradation under photolytic stress conditions (200 W-h/m² UVA and 1.2 million lux-h visible light). nih.gov Another investigation using a xenon lamp identified 16 distinct photoproducts, with the initial and primary product being the amlodipine pyridine derivative (AML 1). nih.gov This initial photoproduct then serves as a precursor for subsequent transformations, leading to a complex mixture of degradation products. nih.govresearchgate.net The photolability of amlodipine is attributed to its high absorptivity in the UV-A range, even though the quantum yield of the reaction is relatively low. nih.gov

The effect of heat on amlodipine stability has yielded varied results depending on the experimental conditions. Some studies report that amlodipine is relatively stable under thermal stress (e.g., 105°C for 3 days) with no significant degradation observed. lcms.cznih.gov

However, other research focusing on the thermal degradation of amlodipine base has identified specific intramolecular cyclization products. capes.gov.brnih.gov When subjected to heat, amlodipine can undergo reactions to form three main cyclic products, designated as AMLDEG-I, AMLDEG-II, and AMLDEG-III. capes.gov.brnih.gov AMLDEG-I is a cyclized product resulting from the intramolecular elimination of ammonia (B1221849), AMLDEG-II is its positional isomer, and AMLDEG-III is another intramolecular cyclization product whose structure has been confirmed by single-crystal X-ray diffraction. capes.gov.brnih.gov

Table 2: Summary of Forced Degradation Studies on Amlodipine

| Stress Condition | Conditions Applied | Degradation (%) | Major Degradation Products Identified |

|---|---|---|---|

| Acid Hydrolysis | 5 M HCl, 80°C, 6 h | 75.2% psu.eduresearchgate.net | Dehydro amlodipine derivative (Impurity D) psu.eduresearchgate.net |

| Base Hydrolysis | 0.1 M NaOH, 3 days | 43% nih.gov | C15H16NOCl (from total degradation) psu.eduresearchgate.net |

| Oxidation | 3% H2O2, 3 days | ~1% nih.gov | Amlodipine Impurity D lcms.cznih.gov |

| Photolysis | UV/Vis light exposure | 5% nih.gov | Amlodipine Impurity D and other photoproducts nih.govnih.gov |

| Thermal | Heating of amlodipine base | Not specified | Intramolecular cyclization products (AMLDEG-I, II, III) capes.gov.brnih.gov |

Development of Stability-Indicating Analytical Methods for Impurity Quantification

To accurately monitor and quantify the process-related impurities and degradation products in amlodipine adipate, robust stability-indicating analytical methods are required. A stability-indicating method is one that can separate the drug substance from its impurities, degradation products, and placebo components, allowing for an accurate assessment of the drug's purity and stability. ijpsonline.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for this purpose. nih.govnih.govijpsdronline.com Researchers have developed and validated numerous reversed-phase HPLC (RP-HPLC) and UPLC methods capable of separating amlodipine from all its known impurities and degradation products. nih.govnih.gov

Key features of these methods include:

Columns: The most common stationary phases are octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) columns, which provide effective separation for amlodipine and its related substances. nih.govnih.govscispace.com Core-shell particle columns are also used to achieve faster separations and higher efficiency. nih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govijpsdronline.com Gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve optimal separation of all compounds within a reasonable time frame. nih.govijpsdronline.com

Detection: Ultraviolet (UV) detection is standard, with wavelengths commonly set around 237 nm or 240 nm, where amlodipine and its impurities exhibit strong absorbance. nih.govijpsdronline.comscispace.com A photodiode array (PDA) detector is often used to assess peak purity and confirm that the main drug peak is free from co-eluting degradants. scispace.comscirp.org

These validated methods have demonstrated specificity, linearity, accuracy, precision, and robustness, making them suitable for routine quality control analysis and stability studies of amlodipine drug substances and products. nih.govscispace.comscirp.org

Green Chemistry Principles in Impurity Profiling Methodologies

The application of green chemistry principles to the analytical methodologies used for impurity profiling of Amlodipine aims to minimize environmental impact and enhance safety without compromising analytical performance. ceon.rs This involves the development of eco-friendly methods that reduce or eliminate the use of hazardous substances, decrease waste generation, and lower energy consumption. researchgate.net

A significant focus in greening the impurity profiling of Amlodipine has been the replacement of toxic organic solvents, such as acetonitrile and methanol, which are commonly used in High-Performance Liquid Chromatography (HPLC) methods. ceon.rs Research has demonstrated the successful development of robust ethanol-based RP-HPLC methods for the determination of Amlodipine and its related substances. ceon.rs Ethanol (B145695) is a more environmentally benign solvent, and its use contributes to a greener analytical profile. ceon.rs The greenness of these developed methods is often confirmed using assessment tools like the Analytical Eco-scale and AGREE metrics. ceon.rs

Forced degradation studies, which are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods, have been successfully conducted under these green conditions. ceon.rs These studies have shown that impurities can be effectively separated and quantified using environmentally friendly mobile phases. ceon.rs

Detailed Research Findings

Recent research has focused on developing and validating green analytical methods for the impurity profiling of Amlodipine. One such study developed an ethanol-based, robust high-performance liquid chromatography (HPLC) method for determining related substances in Amlodipine tablets. ceon.rs This method was optimized using a Design of Experiments (DoE) approach to ensure its reliability. ceon.rs

The optimized green HPLC method demonstrated effective separation of key specified impurities, namely Impurity D and Impurity F. ceon.rs The selectivity of this eco-friendly method was rigorously confirmed through forced degradation studies, which simulate the conditions the drug substance might encounter during its shelf life. ceon.rs

Another green approach that has been developed is a thin-layer chromatography-densitometric method. nih.gov This method also utilizes a more environmentally friendly solvent mixture to achieve the separation and quantification of Amlodipine and its impurities. nih.gov

The following table summarizes the key findings from a study that developed a green RP-HPLC method for Amlodipine impurity profiling:

Table 1: Research Findings for Green RP-HPLC Method for Amlodipine Impurity Profiling

| Parameter | Finding | Reference |

|---|---|---|

| Chromatographic Method | Ethanol-based, green, and robust high-performance liquid chromatography (HPLC) | ceon.rs |

| Mobile Phase | A mixture of 0.04 M sodium dihydrogen phosphate monohydrate (pH 4.0) and ethanol (60:40 % v/v) | ceon.rs |

| Column | RP-select B column (250 x 4.0 mm, 5 μm) | ceon.rs |

| Separated Impurities | Impurity D and Impurity F | ceon.rs |

| Greenness Evaluation | Confirmed to conform to Green Analytical Chemistry (GAC) principles using the Analytical Eco-scale approach and AGREE metrics. | ceon.rs |

The development of such green analytical methods is a significant step towards more sustainable practices in the pharmaceutical industry, ensuring the quality and safety of medicines while minimizing the environmental footprint of quality control procedures. researchgate.net

Pre Clinical Pharmacological Investigations of Amlodipine and Amlodipine Adipate

Molecular and Cellular Mechanism of Action Studies

Inhibition of Voltage-Dependent L-Type Calcium Channels

Amlodipine's primary mechanism of action is the inhibition of calcium ion influx through L-type (long-lasting) voltage-gated calcium channels. pharmacyfreak.compatsnap.com This blockade prevents the entry of calcium into vascular smooth muscle and cardiac muscle cells, which is a critical step for muscle contraction. patsnap.comnih.gov By binding to these channels, amlodipine (B1666008) reduces the intracellular calcium concentration, leading to muscle relaxation. pharmacyfreak.compatsnap.com

The molecule's interaction with the L-type calcium channel is characterized by slow binding kinetics, which contributes to its gradual onset and long duration of action. nih.gov The presence of a basic side chain in its structure causes the molecule to be over 90% ionized at physiological pH, a key factor in its distinct pharmacological properties. nih.gov In addition to L-type channels, studies have shown that amlodipine can also block N-type and T-type calcium channels, although it is significantly more potent against L-type channels. frontiersin.org

Electrophysiological Modulations in Isolated Tissues and Animal Models

Preclinical studies in various animal models have detailed the electrophysiological effects of amlodipine. In isolated guinea pig papillary muscle, amlodipine was shown to block slow action potentials at a concentration that did not affect the upstroke velocity of normal, fast potentials, although it did reduce the duration of the plateau phase. nih.gov This indicates a specific action on calcium-dependent electrical activity.

In studies on autonomically blocked dogs, intravenous amlodipine was found to slightly prolong atrioventricular (AV) nodal conduction, as evidenced by increases in the atrial-His bundle and AV conduction times. nih.gov Despite this, amlodipine does not typically cause significant electrophysiologic disturbances or depress heart rate at therapeutic concentrations, which distinguishes it from non-dihydropyridine calcium channel blockers. nih.gov

Pharmacokinetic Characterization in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Various Animal Species

Pharmacokinetic studies using radiolabeled ([14C]) amlodipine have been conducted in mice, rats, and dogs. Following oral administration, the drug is well absorbed in these species. nih.govnih.gov The bioavailability of unchanged amlodipine after oral dosing was high, reported as 100% in both mice and rats, and 88% in dogs. nih.govsemanticscholar.org

Distribution studies show that amlodipine has a high volume of distribution. nih.gov In a study on poisoned rats, the highest concentrations of amlodipine were found in the stomach and intestine, with lower amounts in the liver, kidneys, and urine, which are the primary organs of detoxification and excretion. eu-jr.eu

Amlodipine is extensively metabolized in the liver, with very little of the parent drug excreted unchanged in the urine. nih.gov The primary metabolic pathways differ between species. In rats, the main route involves the cleavage of the 5-methoxy-carbonyl group, whereas in dogs, metabolism primarily occurs through oxidative deamination of the 2-aminoethoxy-methyl side-chain. nih.gov In both species, secondary metabolism includes oxidation to the pyridine (B92270) form. nih.gov None of the identified metabolites have shown significant calcium antagonist activity compared to the parent compound. nih.gov

Excretion of the administered dose occurs via both urine and feces. After intravenous administration, the percentage of radioactivity recovered in the urine was 38% in rats and 45% in dogs. nih.govsemanticscholar.org

Interactive Data Table: Excretion of [14C]-Amlodipine in Animal Models (Intravenous Administration)

Species-Specific Pharmacokinetic Parameters

Significant species-specific differences have been observed in the pharmacokinetic parameters of amlodipine. The plasma half-life of the drug varies considerably among animal models. nih.gov

Interactive Data Table: Species-Specific Pharmacokinetic Parameters of Amlodipine

These differences in half-life and metabolic pathways are important considerations when extrapolating preclinical data from animal models. semanticscholar.org For instance, the prolonged half-life in dogs is more comparable to that observed in humans (approximately 35 hours) than the shorter half-lives seen in rodents. nih.govsemanticscholar.org

Pharmacodynamic Response Studies in Animal Models (e.g., smooth muscle relaxation)

Pre-clinical studies in animal models have been instrumental in characterizing the pharmacodynamic profile of amlodipine and its adipate (B1204190) salt, particularly their effects on vascular smooth muscle relaxation and the resulting antihypertensive action. Amlodipine adipate, a newer salt formulation, has been compared directly with the more established amlodipine besylate to ensure comparable efficacy.

In a key study utilizing isolated rat aorta, this compound demonstrated a potent ability to inhibit Ca²⁺-induced contractions in a concentration-dependent manner. koreascience.kr This inhibitory effect, indicative of smooth muscle relaxation, occurred with a very slow onset, reaching its maximum effect at 3.5 hours. koreascience.kr The potency was found to be similar to amlodipine besylate, with IC₅₀ values—the concentration required to inhibit 50% of the maximal contraction—being 3.76 nM for this compound and 4.01 nM for amlodipine besylate. koreascience.kr This demonstrates that the adipate salt retains the characteristic slow-onset and potent vasodilatory action of amlodipine. koreascience.krnih.gov

Further in vivo investigations in hypertensive rat models confirmed these findings. In both spontaneously hypertensive rats (SHR) and renal hypertensive rats (RHR), orally administered this compound produced a dose-dependent and long-lasting antihypertensive effect, enduring for over 10 to 24 hours. koreascience.kr The potency in these models was also comparable to amlodipine besylate. koreascience.kr A comparative study in healthy human subjects also found no significant differences in systolic or diastolic blood pressure changes between this compound and amlodipine besylate. researchgate.net The integrated pharmacokinetic-pharmacodynamic relationship of amlodipine confirms that its plasma concentration profile is a reliable index of its antihypertensive effect throughout a 24-hour period. nih.gov

Table 1: Comparative Efficacy of this compound and Amlodipine Besylate in Animal Models

| Parameter | This compound | Amlodipine Besylate | Animal Model | Source |

|---|---|---|---|---|

| IC₅₀ (Ca²⁺-induced contraction) | 3.76 nM | 4.01 nM | Isolated Rat Aorta | koreascience.kr |

| ED₂₀ (Antihypertensive effect) | 2.48 mg/kg | 2.50 mg/kg | Spontaneously Hypertensive Rats (SHR) | koreascience.kr |

| ED₂₀ (Antihypertensive effect) | 1.57 mg/kg | 1.99 mg/kg | Renal Hypertensive Rats (RHR) | koreascience.kr |

Investigations of Amlodipine Beyond Cardiovascular Applications in Pre-clinical Contexts

Beyond its well-established role as a cardiovascular agent, pre-clinical research has uncovered a range of other potential therapeutic activities for amlodipine, including antioxidant, neuroprotective, and anti-parasitic effects.

Amlodipine has demonstrated significant antioxidant properties and an ability to modulate apoptosis, or programmed cell death, in various cellular models. nih.gov Its dihydropyridine (B1217469) ring structure is capable of reducing free radicals to nonreactive forms. nih.gov This antioxidant action is believed to be independent of its calcium channel blocking activity and is linked to its ability to interact with and modulate the physicochemical properties of the cell membrane lipid bilayer. researchgate.net

In studies on rat cerebellar granule cells, amlodipine was shown to inhibit free radical-induced damage to lipid components of the cell membrane in a dose-dependent manner. nih.gov This action contributes to its anti-apoptotic effects, as it was found to potently inhibit spontaneous neuronal apoptosis in this model. nih.gov Further research has shown that amlodipine can protect against nephrotoxicity by reducing oxidative stress, evidenced by a decrease in thiobarbituric acid reactive substances (TBARS) and an increase in the levels of the antioxidants superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). japer.in This protective effect involves the restoration of mitochondrial activity through reduced production of reactive oxygen species (ROS). japer.in In addition to preventing apoptosis in healthy cells, amlodipine has also been observed to induce apoptosis and cell cycle arrest in certain cancer cell lines, highlighting its complex role in regulating programmed cell death. researchgate.net The calcium-calcineurin-calmodulin pathway, which is influenced by calcium channel blockers like amlodipine, is a critical pathway in apoptosis. ijmio.com

Table 2: Amlodipine's Effect on Oxidative Stress and Apoptosis Markers

| Model System | Effect of Amlodipine | Key Findings | Source |

|---|---|---|---|

| Rat Cerebellar Granule Cells | Inhibition of apoptosis and lipid peroxidation | Potent neuroprotective activity, independent of Ca²⁺ channel modulation. | nih.gov |

| Methotrexate-treated Rats | Reduction of oxidative stress and apoptosis | Decreased TBARS; Increased SOD and GSH levels. japer.in | japer.in |

| Esophageal Carcinoma Cells | Induction of apoptosis | Decreased cell viability in a dose- and time-dependent manner. | researchgate.net |

| Oxidative Stress-injured Neural Stem Cells | Attenuation of free radical production and apoptosis | Restored viability and proliferation of H₂O₂-injured cells. nih.gov | nih.gov |

The antioxidant and anti-apoptotic properties of amlodipine underpin its observed neuroprotective effects in both in vitro and animal studies. nih.govresearchgate.net Research suggests that amlodipine may be cerebroprotective by modulating neuroinflammation and limiting cognitive dysfunction. nih.gov

In a study on aged hypertensive mice, amlodipine treatment attenuated short-term memory impairment. nih.gov It also partially reduced the inflammatory phenotype of microglia, a type of immune cell in the brain. nih.gov In vitro studies using neural stem cells (NSCs) injured by oxidative stress (induced by hydrogen peroxide) showed that amlodipine restored cell viability and proliferation. nih.gov It attenuated the production of free radicals and apoptosis in these cells, with evidence suggesting the activation of the PI3K and ERK cell survival pathways. nih.gov Similarly, amlodipine has been reported to have a neuroprotective effect in brain ischemia. researchgate.net In animal models of organophosphate-induced toxicity, amlodipine treatment prevented histopathological changes in the cortex and cerebellum and decreased levels of markers associated with oxidative damage. nih.gov

Emerging pre-clinical evidence indicates that amlodipine and its derivatives possess anti-parasitic properties. nih.govnih.gov These drugs are being investigated as potential therapies for neglected parasitic diseases like Chagas disease and leishmaniasis. nih.govnih.govresearchgate.net

In an experimental model of Trypanosoma cruzi infection, the causative agent of Chagas disease, amlodipine was found to significantly enhance the anti-parasitic activity of the antifungal drug ravuconazole (B1678830). nih.govresearchgate.net While amlodipine by itself did not show direct trypanocidal activity in vivo, its combination with ravuconazole led to a dramatic increase in the clearance of the parasite and a significant reduction in parasitemia relapse compared to ravuconazole monotherapy. nih.govresearchgate.net

Furthermore, amlodipine has demonstrated direct anti-parasitic effects against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov In both in vitro and in vivo (BALB/c mice) models, amlodipine inhibited the infection. nih.gov The mechanism of action appeared to be a dose-dependent inhibition of the parasite's oxygen consumption, which triggered programmed cell death. nih.gov Notably, this anti-leishmanial activity did not appear to be correlated with the drug's calcium channel blocking action, as other calcium channel blockers like verapamil (B1683045) and diltiazem (B1670644) were ineffective. nih.gov

Table 3: Summary of Amlodipine's Anti-parasitic Activity

| Parasite | Experimental Model | Key Findings | Source |

|---|---|---|---|

| Trypanosoma cruzi | Murine model | Enhanced the therapeutic effect of ravuconazole; Reduced parasitemia relapse. nih.govresearchgate.net | nih.govresearchgate.net |

| Leishmania donovani | In vitro & BALB/c mice | Inhibited infection through dose-dependent inhibition of parasite oxygen consumption; 50% inhibitory concentration (IC₅₀) against intracellular amastigotes was 2.1 μg/ml. nih.gov | nih.gov |

Advanced Formulation Science and Drug Delivery Systems

Approaches to Enhance Amlodipine (B1666008) Adipate (B1204190) Solubility and Dissolution Characteristics

Amlodipine is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, possessing high solubility and high permeability. dissolutiontech.com However, its salts, such as the besylate, are described as slightly soluble in water. nih.gov Enhancing the dissolution rate can be beneficial for developing certain types of dosage forms, like fast-acting oral films or tablets. The primary strategy to improve the dissolution characteristics of poorly soluble drugs is to increase the surface area of the drug available for dissolution.

Solid Dispersion Technology

Solid dispersion is a prominent technique used to improve the dissolution rate of poorly water-soluble drugs by dispersing the active ingredient in an inert, hydrophilic carrier at the solid state. nih.gov This technique can reduce drug particle size to a molecular level, decrease drug crystallinity, and enhance wettability, thereby accelerating dissolution.

Studies on amlodipine besylate have demonstrated the effectiveness of this approach. For instance, solid dispersions prepared with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) 4000, PEG 6000, and polyvinylpyrrolidone (B124986) (PVP) have shown significant improvements in solubility and dissolution rates. nih.gov

Fusion/Melting Method: In this method, a physical mixture of the drug and a water-soluble carrier is heated until it melts, then solidified and pulverized.

Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated to form a solid dispersion. nih.gov This method was found to be more effective than the fusion method for amlodipine besylate solid dispersions.

Irradiated Polymers: Research has shown that using irradiated PVP as a carrier can further enhance the dissolution of amlodipine. nih.gov Gamma irradiation can alter the physicochemical properties of the polymer, leading to changes in its molecular structure that facilitate drug-polymer interactions and improve drug release. nih.gov A study demonstrated that irradiated PVP (at 20 kGy) released approximately 89% of the amlodipine dose in 60 seconds. nih.gov

The mechanism behind the enhanced dissolution is the replacement of drug-drug intramolecular hydrogen bonds with drug-polymer intermolecular hydrogen bonds, which reduces crystal packing and changes the crystalline drug to a more soluble amorphous form. nih.gov

Use of Superdisintegrants

For fast-dissolving or orodispersible tablets, the inclusion of superdisintegrants is a key strategy to achieve rapid disintegration and subsequent drug dissolution. These excipients promote the rapid breakup of the tablet into smaller particles when it comes into contact with saliva.

Commonly used superdisintegrants in amlodipine formulations include:

Sodium starch glycolate (B3277807) nih.gov

Crospovidone nih.gov

Croscarmellose sodium nih.gov

Research indicates that using a combination of superdisintegrants can be more effective than using a single one, leading to faster disintegration and higher dissolution rates. nih.gov Natural polymers, such as mucilage from Plantago ovata (Isabgol) and fenugreek seed mucilage, have also been successfully used as natural superdisintegrants in the formulation of fast-dissolving amlodipine tablets. nih.gov

Design and Evaluation of Novel Drug Delivery Systems for Amlodipine (Applicable to Amlodipine Adipate)

Novel drug delivery systems are designed to improve the therapeutic profile of drugs by modifying their release patterns and routes of administration.

Transdermal drug delivery offers an alternative to the oral route, bypassing first-pass metabolism and potentially reducing side effects. researchgate.net For a drug to be a suitable candidate for transdermal delivery, it should have a low molecular weight and be effective at low plasma concentrations, characteristics that amlodipine possesses. researchgate.net

Matrix-type transdermal patches are a common design, where the drug is dispersed within a polymer matrix that controls its release. The development of these systems for amlodipine has involved various polymers and permeation enhancers.

| Polymer System | Permeation Enhancer | Key Findings |

| Hydroxypropyl methylcellulose (B11928114) (HPMC) and Eudragit L100 | Dimethylsulfoxide (DMSO) | Showed optimum release characteristics among tested hydrophilic/hydrophobic polymer blends. |

| Ethylcellulose and Eudragit RS100 | Not specified | Formulation was optimized for drug release, skin permeation, and adhesion. |

| Chitosan and HPMC | Not specified | Optimized for drug release, skin permeation, and stability. |

This table is based on research conducted on amlodipine besylate, with the principles being applicable to this compound.

Fast-dissolving dosage forms, such as orodispersible tablets and oral films, are designed for patients who have difficulty swallowing. nih.gov These forms disintegrate or dissolve rapidly in the mouth without the need for water.

Oral films are typically prepared using the solvent casting technique, where a solution containing the drug, a film-forming polymer, a plasticizer, and other excipients is cast and dried. nih.gov

| Film-Forming Polymer | Disintegrant/Other Key Excipients | Key Findings |

| Sodium alginate | Sodium starch glycolate | Films started to disintegrate in 30 seconds, with 75-80% drug release after 6 minutes. nih.gov |

| HPMC E3, HPMC E6, Pullulan gum | PEG 400 (plasticizer) | Pullulan gum formulation was found to be the best, with smooth and transparent films. |

| Xanthan gum | PEG (plasticizer) | Films released almost the complete drug content within 10 minutes and were stable during accelerated stability studies. |

This table is based on research conducted on amlodipine besylate, with the principles being applicable to this compound.

Sustained-release matrix tablets are designed to release the drug over an extended period, which can reduce dosing frequency and improve patient compliance. nih.gov This is achieved by embedding the drug in a polymer matrix that slows down its release.

Hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) and hydrophobic polymers like Carbopol 934P have been used to formulate floating effervescent tablets of amlodipine besylate, which remain in the stomach for a prolonged period and release the drug slowly. scispace.com In one study, such formulations delayed drug release for up to 24 hours. scispace.com

Bilayer tablets represent another approach, allowing for different release profiles. For example, a bilayer tablet could contain an immediate-release layer of one drug and a sustained-release layer of another, or two different release profiles of the same drug. nih.govdovepress.com

Nanotechnology offers sophisticated methods for drug delivery, capable of enhancing solubility, improving bioavailability, and enabling targeted delivery.

Nanoparticles: Studies have explored loading amlodipine onto diamond nanoparticles (nanodiamonds). nih.govresearchgate.netctump.edu.vn These biocompatible nanoparticles have unique surface properties that allow for the adsorption of drug molecules. nih.govresearchgate.netctump.edu.vn Research demonstrated the successful loading of amlodipine onto nanodiamonds, with the highest percentage (41%) achieved in an alkaline medium. researchgate.netctump.edu.vn This approach is being investigated for its potential to shuttle drugs across the blood-brain barrier. nih.govresearchgate.netctump.edu.vn

Mucoadhesive Microspheres: Amlodipine has been formulated into mucoadhesive microspheres for nasal delivery. nih.gov These systems can provide a sustained release of the drug and have been shown to offer the highest photostability compared to other dosage forms. nih.gov The drug entrapment efficiency in these microspheres is influenced by the concentration of polymers like hydroxypropyl guar (B607891) (HPG) and the drug itself. nih.gov

Excipient Compatibility and Stability Studies for this compound Formulations

Ensuring the compatibility of the active pharmaceutical ingredient (API) with various excipients is a critical step in formulation development to maintain the stability, quality, and efficacy of the final product. Amlodipine is known to be hygroscopic and sensitive to light, which necessitates careful selection of excipients and potentially protective measures like film coating. nih.govresearchgate.netcapes.gov.br

Preformulation studies, including Fourier-transform infrared (FTIR) spectroscopy and differential scanning calorimetry (DSC), are used to detect potential interactions between the drug and excipients.

Key Compatibility Findings (from Amlodipine Besylate studies):

Incompatibility with Lactose: A significant incompatibility has been reported between amlodipine besylate and lactose, especially in the presence of magnesium stearate (B1226849) and water. researchgate.netgoogle.com This interaction is a Maillard reaction between the primary amine group of amlodipine and the reducing sugar lactose, leading to the formation of a glycosyl derivative. researchgate.netgoogle.com Therefore, lactose-free formulations are often recommended. researchgate.netgoogle.com

Incompatibility with Dicalcium Phosphate (B84403): The presence of dicalcium phosphate has been found to trigger the degradation of amlodipine, particularly at a pH below 6. researchgate.net Formulations that are substantially free of dicalcium phosphate show improved stability. researchgate.net

Compatible Excipients: Studies have identified a range of compatible excipients for amlodipine formulations, including:

Diluents: Microcrystalline cellulose (B213188) (MCC) researchgate.netnih.gov

Superdisintegrants: Sodium starch glycolate, crospovidone researchgate.netnih.gov

Wetting Agents: Sodium lauryl sulfate (B86663) researchgate.netnih.gov

Stability Enhancement:

Protective Coatings: To protect the light-sensitive and hygroscopic amlodipine, film coatings are often applied to tablets. capes.gov.br A study on immediate-release tablets showed that a protective coating containing HPMC E6, titanium dioxide, PEG 6000, and talc (B1216) helped stabilize the tablet, with no significant changes in drug content during 6 months of storage. capes.gov.br

Liquisolid Technique: This technique, where liquid medication is transformed into a dry, non-adherent, free-flowing, and compressible powder mixture, has been used to provide photoprotection to amlodipine. nih.govscispace.com

The stability of amlodipine has also been assessed in liquid formulations. Extemporaneously prepared suspensions of amlodipine besylate in vehicles like 1% methylcellulose in syrup or a mixture of Ora-Plus and Ora-Sweet were found to be stable for 91 days under refrigeration (4°C) and for 56 days at room temperature (25°C).

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure, which governs its stability, reactivity, and interactions. nih.govresearchgate.net Such studies on amlodipine (B1666008) have elucidated key electronic properties.

Investigations using DFT at the B3LYP/6-311++G (d, p) level of theory have been performed on amlodipine besylate to analyze its molecular structure and electronic properties. nih.gov These calculations help in identifying the electrophilic and nucleophilic sites within the molecule through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov

Natural Bond Orbital (NBO) analysis, another quantum computational method, has been used to study the intermolecular electronic interactions and their stabilization energies within the amlodipine structure. nih.gov This analysis, along with the mapping of the Molecular Electrostatic Potential (MEP), helps to correlate charge distributions and predict sites for electrophilic and nucleophilic attacks, which is fundamental to understanding its interaction with the receptor and its metabolic pathways. nih.gov These computational studies have also explored the antioxidant properties of amlodipine, suggesting these effects may contribute to its therapeutic benefits. nih.gov

In silico Approaches for Predicting Pharmacokinetic Parameters

In silico tools are increasingly used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, thereby reducing late-stage failures. longdom.org These computational models are built on algorithms that correlate a molecule's structural features with its pharmacokinetic behavior. longdom.org

For amlodipine and its analogs, various computational techniques have been employed. Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate physicochemical parameters with biological activity for a series of 1,4-dihydropyridine (B1200194) derivatives, including amlodipine analogues. researchgate.netjocpr.com These models have shown that electronic, steric, and hydrophobic parameters are important for the calcium channel blocking activity. researchgate.net